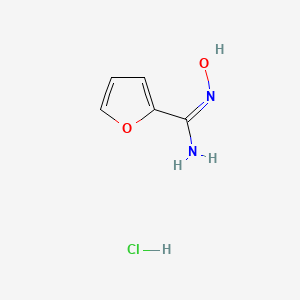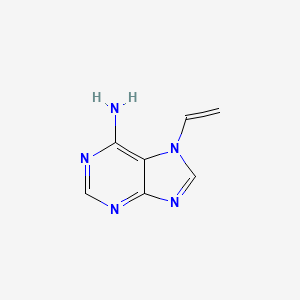
8-methoxy-1H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1H-purine typically involves the methoxylation of purine derivatives. One common method starts with the reaction of xanthine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 8th position . Another approach involves the use of 2-methoxybenzonitrile as a starting material, which undergoes a series of reactions including hydrolysis, reduction, halogenation, and substitution to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient catalysts are key factors in optimizing the production process. For instance, the Friedel-Crafts acylation-cycloalkylation reaction using magnetic field-controlled nanometer particle load Lewis acid catalysts has been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methoxy-purine-2,6-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine, followed by nucleophilic substitution with methanol.
Major Products:
Oxidation: 8-Methoxy-purine-2,6-dione derivatives.
Reduction: Various reduced purine derivatives.
Substitution: Different 8-substituted purine derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-1H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-1H-purine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit the activity of enzymes such as xanthine oxidase, which plays a role in purine metabolism . These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: These compounds exhibit analgesic and anti-inflammatory activities.
8-Methoxy-purine-2,6-dione derivatives: Known for their chemopreventive and anti-inflammatory properties.
Uniqueness: 8-Methoxy-1H-purine stands out due to its specific methoxy substitution at the 8th position, which imparts unique chemical and biological properties. This modification enhances its potential as a versatile scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
8-methoxy-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBUFCIYODTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=NC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901659 |
Source


|
| Record name | NoName_795 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11920311.png)
![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11920339.png)



![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine](/img/structure/B11920355.png)

![1,2,8-Triazaspiro[4.5]decan-3-one](/img/structure/B11920368.png)
![3-Fluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B11920375.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine](/img/structure/B11920377.png)
![Methyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11920380.png)

